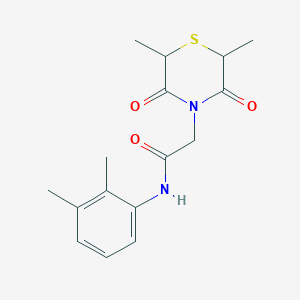

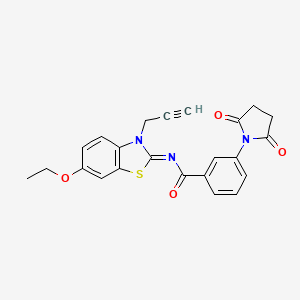

2-(2,6-二甲基-3,5-二氧代硫代吗啉-4-基)-N-(2,3-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

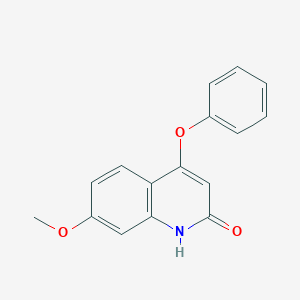

The compound "2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their diverse biological activities, including antifungal, anticonvulsant, and anticancer properties. The specific structure of this compound suggests potential pharmacological applications, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an appropriate acid or ester with an amine or ammonia. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of other related compounds involves multi-step reactions, including the use of substituted benzyl amines and chloroacetamide derivatives .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds and intramolecular interactions that are significant for its anticancer activity . The conformational behavior of these molecules, as in the case of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, is influenced by internal rotation of certain groups, which can be studied through computer modeling and spectroscopic techniques .

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions that are essential for their biological functions. The introduction of substituents, such as gem-dimethyl groups, can significantly improve the plasmatic stability of these compounds while maintaining their biological activity . The anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of specific substituents can improve these properties, as seen in the improved plasmatic stability of the fungicidal agents . The safety pharmacology of these compounds is also an important aspect, with some derivatives showing no lowering of the seizure threshold, indicating a favorable safety profile .

科学研究应用

结构方面和性质

对密切相关的含酰胺衍生物的研究探索了它们的结构方面,例如与矿物酸形成凝胶和结晶盐,以及具有增强荧光发射的客体-主体复合物。这些研究为理解类似化合物在材料科学和分子工程中的化学行为和潜在应用奠定了基础 (Karmakar, Sarma, & Baruah, 2007)。

抗菌活性

2-(2-氧代吗啉-3-基)-乙酰胺的衍生物已被确认为有前途的广谱抗真菌剂,为相关化合物的潜在治疗应用提供了见解。优化导致具有显着体外和体内抗真菌活性的衍生物,突出了结构修饰对增强生物活性和稳定性的重要性 (Bardiot 等人,2015)。

合成技术

对相关化合物合成(如 2-[[5-烷基/芳基取代-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物)的研究为制备具有抗菌性质的分子提供了有价值的方法。这些合成技术有助于开发具有特定生物活性的新药和材料 (Gul 等人,2017)。

潜在的药物应用

探索具有相似结构基序的化合物的镇痛和抗伤害感受作用(如辣椒素类似物中所见),证明了这些分子在开发新的疼痛管理疗法中的潜力。这些化合物的结构分析和生物学评估为理解其作用机制和治疗潜力提供了基础 (Park 等人,1995)。

属性

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-9-6-5-7-13(10(9)2)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLJXSDFUAFCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)

![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)

![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)